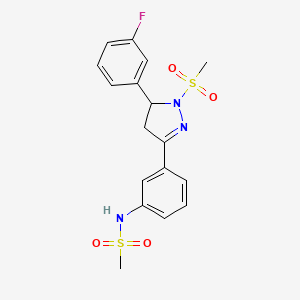
N-(3-(5-(3-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(5-(3-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C17H18FN3O4S2 and its molecular weight is 411.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-(5-(3-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a pyrazole ring and methanesulfonamide moiety, suggests diverse biological activities. This article reviews its biological activity based on existing literature, including data tables and research findings.
Chemical Structure and Properties
The compound's molecular formula is C18H18FN3O3S. The presence of the fluorophenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets. The compound is synthesized through multi-step organic reactions involving cyclization and substitution processes.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. A study on similar compounds demonstrated broad-spectrum antibacterial activity, with some derivatives showing effectiveness against resistant strains of bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Potential
Investigations into the anticancer properties of pyrazole derivatives have shown promising results. Molecular docking studies suggest that these compounds can bind effectively to targets involved in cancer progression, such as protein kinases. This binding may inhibit tumor growth and induce apoptosis in cancer cells.
Anti-inflammatory Effects
Compounds containing the pyrazole ring have been reported to exhibit anti-inflammatory activity. For instance, studies have shown that certain pyrazole derivatives can significantly reduce inflammation markers in vitro and in vivo.
Study 1: Antimicrobial Efficacy
In a recent study, a series of pyrazole derivatives were tested for their antimicrobial efficacy against various pathogens. The results indicated that compounds similar to this compound displayed significant inhibition zones against both Gram-positive and Gram-negative bacteria.
Study 2: Anticancer Mechanism
A molecular docking study was conducted to explore the binding affinity of this compound to various cancer-related proteins. Results showed high binding affinity to the ATP-binding site of protein kinases, suggesting potential as an anticancer agent.
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with specific biological targets through various mechanisms:
- Enzyme Inhibition : The sulfonamide moiety may inhibit enzymes involved in bacterial metabolism.
- Receptor Binding : The fluorophenyl group enhances binding affinity to certain receptors linked to cancer cell proliferation.
属性
IUPAC Name |
N-[3-[3-(3-fluorophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O4S2/c1-26(22,23)20-15-8-4-5-12(10-15)16-11-17(21(19-16)27(2,24)25)13-6-3-7-14(18)9-13/h3-10,17,20H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMANTSTGPBOFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC(=CC=C3)F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














